molecular formula C25H23ClN6O2 B15073631 1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one

Cat. No.: B15073631
M. Wt: 474.9 g/mol
InChI Key: ANUFNSMCYNDJKN-SFHVURJKSA-N
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Description

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a phenoxyphenyl group. Its unique configuration makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenoxyphenyl group and the piperidine ring. The final step involves the addition of the chloroprop-2-en-1-one moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and ultimately result in cell death. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one can be compared with other similar compounds, such as:

    1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one: This compound has a similar structure but differs in the stereochemistry of the piperidine ring.

    This compound: This compound has a similar structure but differs in the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

Properties

Molecular Formula

C25H23ClN6O2

Molecular Weight

474.9 g/mol

IUPAC Name

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one

InChI

InChI=1S/C25H23ClN6O2/c1-16(26)25(33)31-13-5-6-18(14-31)32-24-21(23(27)28-15-29-24)22(30-32)17-9-11-20(12-10-17)34-19-7-3-2-4-8-19/h2-4,7-12,15,18H,1,5-6,13-14H2,(H2,27,28,29)/t18-/m0/s1

InChI Key

ANUFNSMCYNDJKN-SFHVURJKSA-N

Isomeric SMILES

C=C(C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)Cl

Canonical SMILES

C=C(C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N)Cl

Origin of Product

United States

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